(5Z)-2-(4-fluorophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-2-(4-fluorophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienyl-pyrazolyl moiety, and a thiazolo-triazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-fluorophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving appropriate thiosemicarbazide and α-haloketone derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorobenzene derivative is introduced.
Attachment of the Pyrazolyl Moiety: The pyrazole ring can be synthesized separately and then coupled to the thiazolo-triazole core using cross-coupling reactions such as Suzuki or Heck reactions.
Final Methylene Bridge Formation: The final step involves the formation of the methylene bridge, typically through a condensation reaction between the pyrazolyl and thiazolo-triazole intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazolyl moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, (5Z)-2-(4-fluorophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Its ability to interact with specific molecular targets makes it a promising lead compound.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thienyl-pyrazolyl groups play crucial roles in binding to these targets, while the thiazolo-triazole core provides structural stability. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(4-chlorophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(4-bromophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-2-(4-fluorophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its fluorophenyl group, which imparts distinct electronic properties compared to its chloro or bromo analogs. This can lead to differences in reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C24H14FN5OS2 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(5Z)-2-(4-fluorophenyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H14FN5OS2/c25-17-10-8-15(9-11-17)22-26-24-30(28-22)23(31)20(33-24)13-16-14-29(18-5-2-1-3-6-18)27-21(16)19-7-4-12-32-19/h1-14H/b20-13- |
InChI Key |
RBVFMXPXWXZHPK-MOSHPQCFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\4/C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4 |
Origin of Product |
United States |
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